molecular formula C6H5N3OS B014463 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one CAS No. 67831-84-9

2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one

Cat. No.: B014463
CAS No.: 67831-84-9
M. Wt: 167.19 g/mol
InChI Key: QCZHCRBHXAFBDJ-UHFFFAOYSA-N
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Description

2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-D]pyrimidine core, which is a fused ring system combining pyrrole and pyrimidine rings. The presence of a mercapto group (–SH) at the 2-position and a keto group (–C=O) at the 4-position further enhances its chemical reactivity and biological activity.

Biochemical Analysis

Biochemical Properties

2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), an enzyme involved in the signaling pathways of various cytokines and growth factors . The compound binds to the active site of JAK1, inhibiting its kinase activity and thereby modulating the downstream signaling pathways. Additionally, this compound has shown interactions with other proteins such as p21-activated kinase 4 (PAK4), where it acts as a competitive inhibitor .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by interfering with the JAK/STAT signaling pathway . Furthermore, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. In immune cells, this compound modulates cytokine production and immune responses, highlighting its potential as an immunomodulatory agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of target enzymes, such as JAK1 and PAK4 . This binding prevents the enzymes from phosphorylating their substrates, thereby blocking the downstream signaling cascades. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under normal laboratory conditions but may degrade in the presence of strong acids or bases . Over time, its effects on cellular function can vary, with prolonged exposure leading to sustained inhibition of target enzymes and altered cellular responses. In vitro and in vivo studies have demonstrated that the compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound can affect metabolic flux by altering the activity of key enzymes involved in its metabolism, leading to changes in metabolite levels. These interactions highlight the compound’s potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The localization and accumulation of the compound are influenced by its chemical properties and interactions with cellular transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate subcellular sites to exert its effects. These interactions are essential for the compound’s ability to modulate cellular processes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[2,3-D]pyrimidine core through a series of nucleophilic substitution and cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the mercapto group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one can be compared with other pyrrolo[2,3-D]pyrimidine derivatives, such as:

    7-Deazaadenine: Lacks the mercapto group but shares the pyrrolo[2,3-D]pyrimidine core.

    4-Amino-7H-pyrrolo[2,3-D]pyrimidine: Contains an amino group instead of a mercapto group.

    2-Aryl-7H-pyrrolo[2,3-D]pyrimidin-4-amines: Substituted with aryl groups at the 2-position.

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZHCRBHXAFBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399215
Record name 2-Sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67831-84-9
Record name 2-Thioxo-7-deazahypoxanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67831-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 25976
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067831849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 67831-84-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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